molecular formula C14H18O4 B1398108 4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid CAS No. 953435-23-9

4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid

Cat. No.: B1398108
CAS No.: 953435-23-9
M. Wt: 250.29 g/mol
InChI Key: SSNDNMLARUSPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amines due to the acid-labile nature of the Boc group .

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in peptide synthesis

Mode of Action

The 4-(2-tert-Butoxycarbonylethyl)-benzoic acid compound contains a tert-butoxycarbonyl (Boc) group, which is known to act as a protecting group in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the underlying functional group . This property allows the compound to undergo specific chemical reactions without interfering with other functional groups present in the molecule .

Biochemical Pathways

The presence of the boc group suggests that the compound could play a role in peptide synthesis and other biochemical processes involving amino acids . The Boc group can protect amino acids during peptide synthesis, preventing unwanted side reactions .

Pharmacokinetics

For instance, the Boc group could affect the compound’s solubility, which in turn could influence its absorption and distribution within the body .

Result of Action

For instance, the Boc group could protect certain functional groups in the compound, allowing it to participate in specific chemical reactions without interference .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of 4-(2-tert-Butoxycarbonylethyl)-benzoic acid. For instance, the pH of the environment could affect the stability of the Boc group and thus the overall activity of the compound . Additionally, temperature and solvent conditions could also influence the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid typically involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or sulfuric acid dimethyl ester. The reaction is carried out at low temperatures (0-5°C) with continuous stirring to ensure proper mixing and reaction completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Removal of the Boc group to yield the free amine.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxycarbonyl)benzoic acid: Similar in structure but lacks the ethyl group.

    tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.

Uniqueness

4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid is unique due to the presence of both the benzoic acid and Boc-protected amine functionalities. This dual functionality allows for versatile applications in organic synthesis, particularly in the selective protection and deprotection of amines.

Properties

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNDNMLARUSPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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